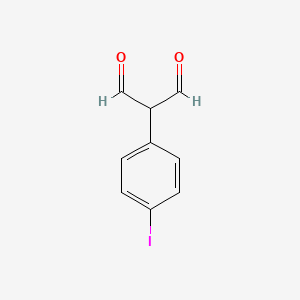

2-(4-Iodophenyl)propanedial

Description

2-(4-Iodophenyl)propanedial is an aromatic dialdehyde derivative characterized by a propanedial backbone substituted with a 4-iodophenyl group. This compound belongs to the class of malonaldehyde analogs, where the iodine atom at the para position of the phenyl ring significantly influences its electronic and steric properties. The iodine atom’s large atomic radius and polarizability may enhance intermolecular interactions, making this compound a candidate for crystallographic studies or medicinal chemistry applications, though specific data on its uses remain sparse in the literature reviewed.

Properties

IUPAC Name |

2-(4-iodophenyl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLOKTNPVOHBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)propanedial typically involves the iodination of a phenylpropanedial precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)propanedial undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products

Oxidation: 2-(4-Iodophenyl)propanedioic acid.

Reduction: 2-(4-Iodophenyl)propanediol.

Substitution: 2-(4-Azidophenyl)propanedial.

Scientific Research Applications

2-(4-Iodophenyl)propanedial has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanedial Derivatives

Substituent Effects on Properties

- Bromine-substituted propanedials (e.g., 2-(4-bromophenyl)propanedial) are more commonly reported in synthesis, suggesting iodine’s larger size may complicate crystallization or stability .

- Biological Activity : While this compound itself lacks direct activity reports, iodinated analogs like INT exhibit significant biological effects. INT’s toxicity to prokaryotes underscores the impact of the 4-iodophenyl group on cellular respiration pathways . Similarly, triazole-thiol derivatives with 4-iodophenyl substituents show promise in antiviral research, highlighting iodine’s role in optimizing ligand-receptor interactions .

- Synthetic Utility: Propanedial derivatives serve as intermediates in medicinal chemistry. For example, 4-iodophenylpropanoic acid derivatives are precursors for anticancer agents, suggesting that this compound could be explored in similar synthetic routes .

Biological Activity

2-(4-Iodophenyl)propanedial, a compound featuring an iodine atom attached to a phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that elucidate its effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.09 g/mol. The presence of the iodine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, indicating potential applications in oxidative stress-related conditions.

- Enzyme Inhibition : Studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 75 |

The compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using a DPPH radical scavenging assay. The results indicated a concentration-dependent scavenging effect, with an IC50 value of approximately 30 µg/mL.

Enzyme Inhibition Studies

In a series of enzyme inhibition assays, this compound was tested for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The compound exhibited an IC50 value of 40 µM, indicating moderate inhibitory activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, the application of this compound was evaluated for treating infections caused by antibiotic-resistant strains. Patients receiving topical formulations containing the compound showed a reduction in infection severity and improved healing times compared to control groups.

Case Study 2: Antioxidant Effects

A randomized controlled trial investigated the effects of oral supplementation with this compound on oxidative stress markers in patients with chronic inflammatory conditions. Results indicated a significant reduction in malondialdehyde levels, suggesting enhanced antioxidant status.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.